

(Rac)-SHIN2 as a Serine Hydroxymethyltransferase Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: (Rac)-SHIN2

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Introduction

Serine hydroxymethyltransferase (SHMT) is a pivotal enzyme in one-carbon (1C) metabolism, a fundamental network of biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, methionine), and for maintaining cellular methylation and redox balance.[1][2][3] SHMT catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylene-THF.[1][3] This reaction serves as the primary source of one-carbon units for cellular proliferation.[1][3]

There are two main isoforms of SHMT in human cells: the cytosolic SHMT1 and the mitochondrial SHMT2.[1][4] The mitochondrial isoform, SHMT2, is frequently upregulated in various cancers, making it a compelling target for anticancer drug development.[1][2][4] By inhibiting SHMT, the supply of one-carbon units is choked off, disrupting DNA synthesis and repair, and ultimately hindering the rapid proliferation of cancer cells.[3][5]

(Rac)-SHIN2 is a pyrazolopyran derivative identified as a potent inhibitor of SHMT.[6][7][8] This small molecule has demonstrated significant therapeutic potential, not only in oncology, particularly T-cell acute lymphoblastic leukemia (T-ALL), but also as an antibacterial agent.[1][6] This guide provides a detailed overview of **(Rac)-SHIN2**, its mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and its role in relevant metabolic pathways.

Quantitative Data Presentation

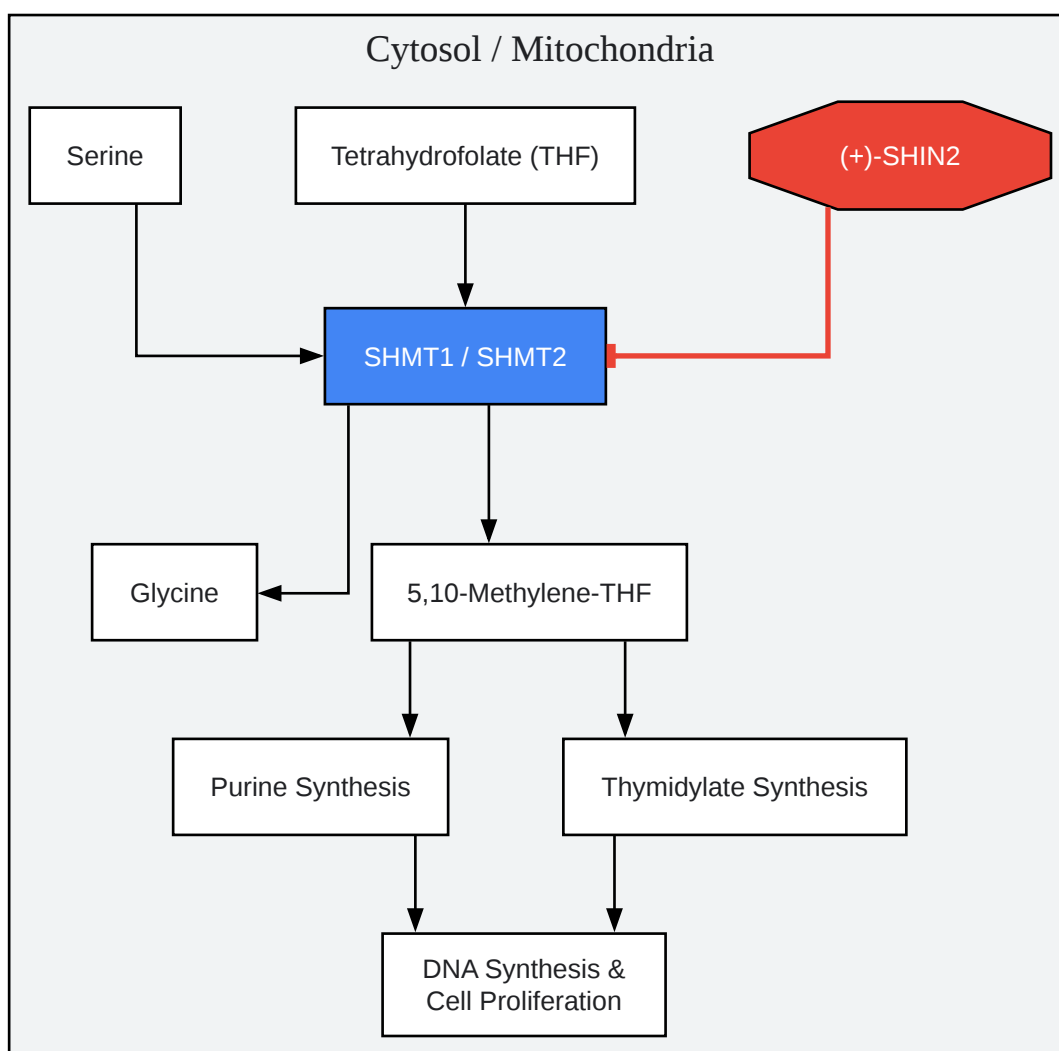
The inhibitory effects of **(Rac)-SHIN2** and its active enantiomer, (+)-SHIN2, have been quantified in various cellular contexts. The data highlights its stereoselective activity and potency against cancer cell lines and bacteria.

Compound	Target/Cell Line	Assay Type	Metric	Value	Reference
(+)-SHIN2	HCT116 Colon Cancer Cells	Cell Proliferation	IC ₅₀	300 nM	[1]
(Rac)-SHIN2	E. faecium (VSEfm)	Antibacterial Activity	EC ₅₀	4.7 nM	[6]
(Rac)-SHIN2	E. faecium (VREfmvanA)	Antibacterial Activity	EC ₅₀	9.8 nM	[6]
(Rac)-SHIN2	Hep2 Cells	Cytotoxicity	CC ₅₀	7.5 µM	[6]

Mechanism of Action and Signaling Pathway

(Rac)-SHIN2 exerts its biological effects by directly inhibiting SHMT. This inhibition disrupts the folate-mediated one-carbon metabolism pathway. The primary mechanism involves blocking the conversion of serine to glycine, which simultaneously prevents the transfer of a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylene-THF.[\[1\]](#) This product is a critical precursor for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA replication.[\[2\]](#)[\[3\]](#) In rapidly proliferating cells, such as cancer cells, this blockade leads to a depletion of the nucleotide pool, causing cell cycle arrest and inhibiting growth.[\[1\]](#)[\[5\]](#)

The active enantiomer, (+)-SHIN2, is responsible for this inhibitory activity, while the (-) enantiomer is largely inactive.[\[1\]](#)[\[9\]](#) The disruption of this pathway has been shown to be particularly effective in T-cell acute lymphoblastic leukemia (T-ALL) and demonstrates synergistic effects when combined with other antifolate drugs like methotrexate.[\[1\]](#)



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Fig. 1: Mechanism of SHMT Inhibition by (+)-SHIN2.

Experimental Protocols

Cell Proliferation Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC_{50}) of SHIN2 on cancer cell lines.

- **Cell Seeding:** HCT116 or Molt4 cells are seeded into 96-well plates at a specified density (e.g., 1,000-5,000 cells/well) and allowed to adhere overnight.

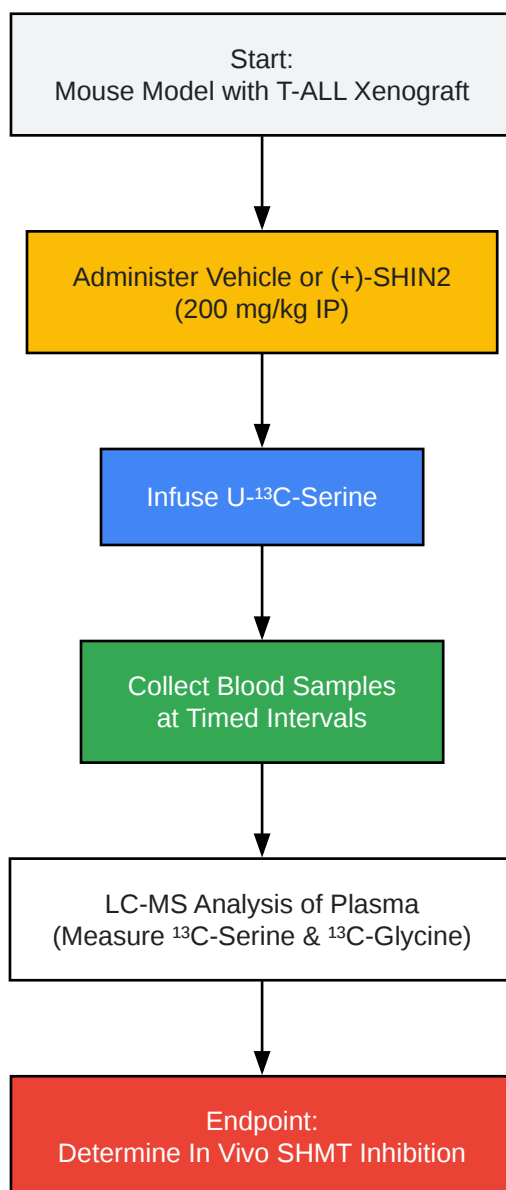
- **Compound Treatment:** A serial dilution of (+)-SHIN2, (-)-SHIN2 (as a negative control), and a vehicle control (e.g., DMSO) is prepared. The cells are treated with these compounds for a specified period (e.g., 72 hours). For rescue experiments, 1 mM formate can be co-administered to bypass the SHMT-dependent one-carbon pathway.[1]
- **Viability Measurement:** After incubation, cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
- **Data Analysis:** Luminescence is read on a plate reader. The data is normalized to the vehicle control, and the IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression.

In Vivo Target Engagement Analysis via ¹³C-Serine Tracing

This protocol demonstrates that SHIN2 inhibits SHMT activity in a living organism by tracing the metabolic fate of a stable isotope-labeled substrate.[1]

- **Animal Model:** A suitable animal model, such as a mouse bearing a patient-derived xenograft (PDX) of T-ALL, is used.
- **Drug Administration:** Mice are administered a dose of (+)SHIN2 (e.g., 200 mg/kg) or a vehicle control via intraperitoneal (IP) injection.[1][9]
- **Isotope Infusion:** Following drug administration, a continuous infusion of U-¹³C-serine is performed.
- **Sample Collection:** Blood samples are collected at multiple time points during and after the infusion.
- **Metabolite Extraction and Analysis:** Plasma is separated from the blood samples, and metabolites are extracted. The isotopic labeling patterns of serine and glycine are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Data Interpretation:** Inhibition of SHMT by (+)SHIN2 will result in a decreased conversion of ¹³C-labeled serine to ¹³C-labeled glycine (specifically, the M+2 isotopologue of glycine). A

reduction in the circulating glycine M+2 fraction in the SHIN2-treated group compared to the vehicle group confirms in vivo target engagement.[1]



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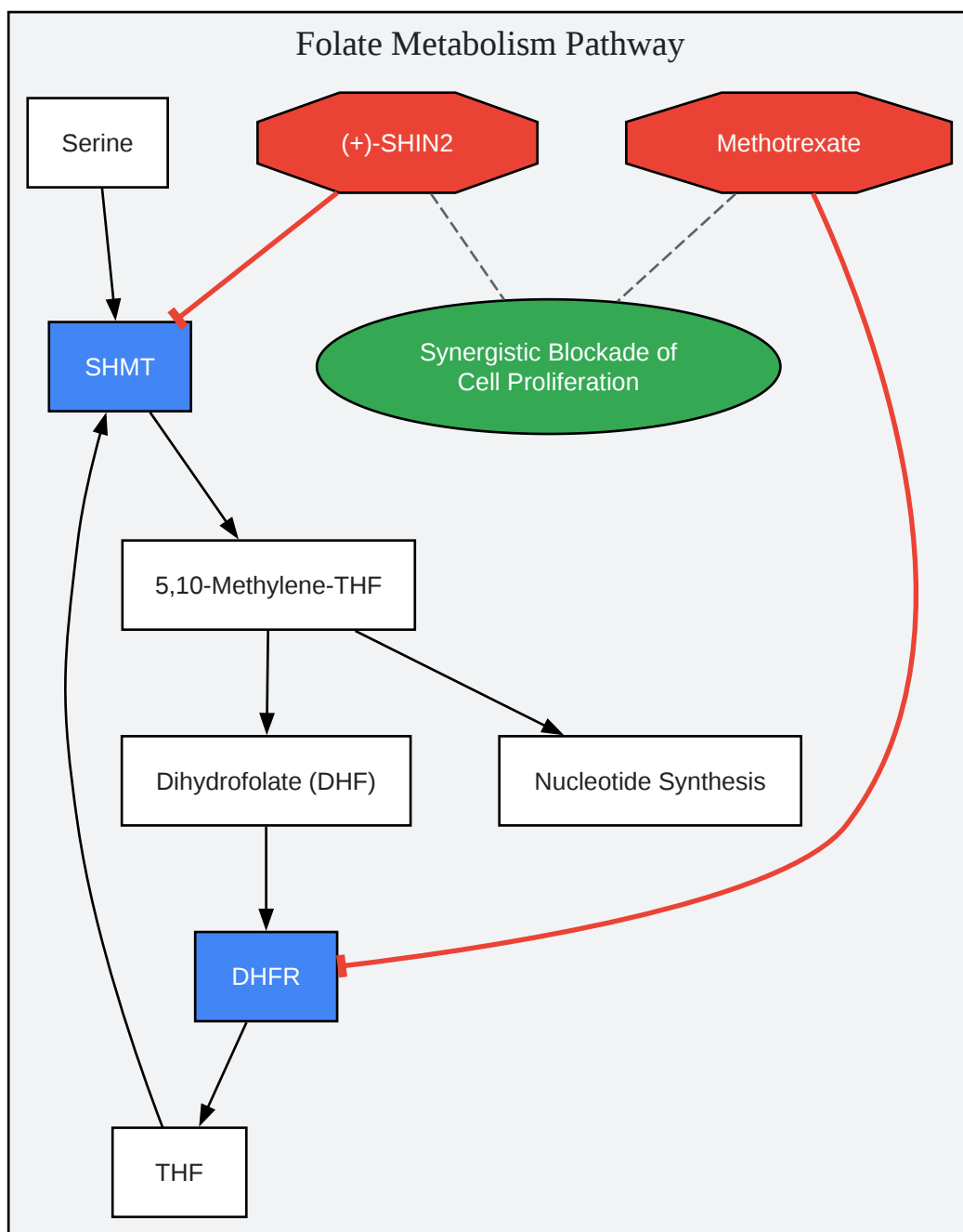
Fig. 2: Workflow for In Vivo Target Engagement Analysis.

Therapeutic Synergy with Methotrexate

A significant finding is the synergistic antileukemic effect of SHIN2 when combined with methotrexate, a standard-of-care chemotherapy for T-ALL.[1] Methotrexate targets

dihydrofolate reductase (DHFR), an enzyme downstream of SHMT in the folate cycle. DHFR is responsible for regenerating tetrahydrofolate (THF), the substrate for SHMT.

By inhibiting two distinct nodes in the same critical pathway, the combination of SHIN2 and methotrexate creates a more profound and durable blockade of one-carbon metabolism. This dual-pronged attack is effective even in cancer cells that have developed resistance to methotrexate alone.^[1] Studies have shown that methotrexate-resistant T-ALL cells exhibit enhanced sensitivity to SHIN2, and the combination therapy significantly increases survival in animal models compared to either drug used as a monotherapy.^{[1][9]}



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Fig. 3: Synergistic Action of SHIN2 and Methotrexate.

Conclusion

(Rac)-SHIN2 is a potent, stereoselective inhibitor of serine hydroxymethyltransferase that effectively disrupts one-carbon metabolism. Its ability to block nucleotide synthesis makes it a

promising therapeutic agent for diseases characterized by rapid cell proliferation, such as T-cell acute lymphoblastic leukemia. The demonstrated in vivo target engagement and, critically, its synergistic activity with established antifolates like methotrexate, highlight a viable strategy to enhance therapeutic efficacy and overcome drug resistance. Furthermore, its potent antibacterial activity against drug-resistant enterococci suggests a broader utility. Further research and clinical development are warranted to fully explore the therapeutic potential of SHIN2.

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